4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that combines a benzopyran moiety with a piperazine ring and a trifluoromethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps:
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Formation of the Benzopyran Moiety:
- Starting with a suitable phenol derivative, the benzopyran ring is formed through cyclization reactions, often involving acid or base catalysis.
- Example: Cyclization of 2-hydroxyacetophenone with an aldehyde under acidic conditions to form 3,4-dihydro-2H-1-benzopyran.
-
Attachment of the Piperazine Ring:
- The benzopyran intermediate is then reacted with piperazine, typically through a nucleophilic substitution reaction.
- Example: Reaction of 3,4-dihydro-2H-1-benzopyran-3-carbonyl chloride with piperazine in the presence of a base like triethylamine.
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Formation of the Pyrimidine Ring:
- The final step involves the introduction of the trifluoromethyl-substituted pyrimidine ring.
- Example: Condensation of the piperazine-benzopyran intermediate with a trifluoromethylpyrimidine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Types of Reactions:
Oxidation: The benzopyran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives of the benzopyran ring.
Reduction: Alcohol derivatives of the benzopyran ring.
Substitution: Various functionalized piperazine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological and cardiovascular diseases.
- Studied for its ability to interact with specific receptors and enzymes, making it a candidate for drug development.
Industry:
- Potential applications in the development of agrochemicals and materials science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzopyran moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness:
- The trifluoromethyl group in 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine enhances its metabolic stability and lipophilicity compared to similar compounds with different substituents. This can lead to improved pharmacokinetic properties, making it a more promising candidate for drug development.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)16-10-17(24-12-23-16)25-5-7-26(8-6-25)18(27)14-9-13-3-1-2-4-15(13)28-11-14/h1-4,10,12,14H,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLGRXZODDHXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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